molecular formula C16H26N4 B7026267 N-[(1R,6S)-2-bicyclo[4.1.0]heptanyl]-3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine

N-[(1R,6S)-2-bicyclo[4.1.0]heptanyl]-3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B7026267
M. Wt: 274.40 g/mol
InChI Key: FANZEMGMOCUJDM-RJZJGCCBSA-N
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Description

N-[(1R,6S)-2-bicyclo[410]heptanyl]-3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a complex organic compound featuring a bicyclic heptane structure fused with a triazolopyridine moiety

Properties

IUPAC Name

N-[(1R,6S)-2-bicyclo[4.1.0]heptanyl]-3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4/c1-10(2)16-19-18-15-7-6-12(9-20(15)16)17-14-5-3-4-11-8-13(11)14/h10-14,17H,3-9H2,1-2H3/t11-,12?,13+,14?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANZEMGMOCUJDM-RJZJGCCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1CC(CC2)NC3CCCC4C3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN=C2N1CC(CC2)NC3CCC[C@@H]4[C@H]3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,6S)-2-bicyclo[4.1.0]heptanyl]-3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves multiple steps:

    Formation of the Bicyclo[4.1.0]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, followed by selective hydrogenation to yield the desired stereochemistry.

    Construction of the Triazolopyridine Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyridine carboxaldehyde under acidic conditions.

    Coupling of the Two Moieties: The final step involves the coupling of the bicyclo[4.1.0]heptane core with the triazolopyridine ring, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,6S)-2-bicyclo[4.1.0]heptanyl]-3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions and receptor binding. Its bicyclic structure may mimic natural ligands, providing insights into biological pathways.

Medicine

Medically, N-[(1R,6S)-2-bicyclo[4.1.0]heptanyl]-3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-[(1R,6S)-2-bicyclo[4.1.0]heptanyl]-3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine likely involves binding to specific molecular targets, such as enzymes or receptors. The bicyclic structure may facilitate binding through hydrophobic interactions, while the triazolopyridine ring could participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,6S)-2-bicyclo[4.1.0]heptanyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine
  • N-[(1R,6S)-2-bicyclo[4.1.0]heptanyl]-3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Uniqueness

The uniqueness of N-[(1R,6S)-2-bicyclo[4.1.0]heptanyl]-3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine lies in its specific substitution pattern and stereochemistry. The propan-2-yl group and the stereochemistry at the bicyclo[4.1.0]heptane core confer distinct physical and chemical properties, potentially leading to unique biological activities compared to its analogs.

This detailed overview provides a comprehensive understanding of N-[(1R,6S)-2-bicyclo[410]heptanyl]-3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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